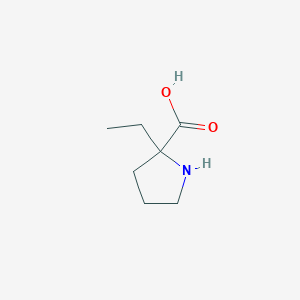
2-Ethylproline
Vue d'ensemble
Description
2-Ethylproline (2EP, or 2-ethyl-L-proline) is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is a synthetic compound that has been used as a chiral building block for the synthesis of many biologically active compounds, as well as a tool for studying the structure and function of proteins. 2EP has been used in various biochemical and physiological studies, and has been found to have numerous advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Proton Affinity and Conformation
- Proton Affinity of Modified Prolines : A study by Mezzache et al. (2003) investigated the proton affinities of proline and its modified forms, including cis-3-ethylproline, using kinetic methods and ab initio calculations. This research is significant for understanding the chemical behavior of 2-Ethylproline and its interactions in various chemical environments (Mezzache et al., 2003).
Organic Synthesis and Catalysis
- L-Proline-Catalyzed Domino Reactions : Indumathi et al. (2010) reported on the use of L-proline in catalyzing three-component reactions for synthesizing thienothiopyrans, indicating potential applications in organic synthesis and the creation of complex molecules (Indumathi et al., 2010).
- Phosphine-Catalyzed Annulation : Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate, illustrating the versatility of such compounds in synthetic applications (Zhu et al., 2003).
Material Science and Chemistry Education
- Research in Chemistry Class : Han Li-rong (2010) discussed the application of research study in chemistry teaching, using ethyl bromide as a case study. This reflects on the educational significance of studying compounds like 2-Ethylproline in academic settings (Han Li-rong, 2010).
Environmental and Sustainability Studies
- Sustainability Metrics in Chemical Processes : Patel et al. (2015) analyzed sustainability metrics in the catalytic production of higher alcohols from ethanol, which includes compounds like 2-ethyl-1-hexanol. This research is crucial for understanding the environmental impact and sustainability of chemical processes involving 2-Ethylproline derivatives (Patel et al., 2015).
Solubility and Phase Behavior Studies
- Solubility of CO2 in Ethyl Lactate : Bermejo et al. (2013) investigated the solubility of CO2 in ethyl lactate, relevant for understanding the phase behavior of mixtures involving similar ethyl compounds (Bermejo et al., 2013).
Propriétés
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGHTVXGZCNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)


![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)







